4-Chloroimidazo[2,1-f][1,2,4]triazine
Overview
Description
“4-Chloroimidazo[2,1-f][1,2,4]triazine” is a chemical compound with the molecular formula C5H3ClN4. It has a molecular weight of 154.56 . It is a yellow solid and is stored at temperatures between 0-8°C .
Synthesis Analysis
The synthesis of “this compound” and similar compounds has been a subject of research. For instance, a study describes a newly developed synthetic methodology for producing a related compound, Pyrrolo[2,1-f][1,2,4]triazine, which is an important regulatory starting material in the production of the antiviral drug remdesivir . The compound was produced using simple building blocks such as pyrrole, chloramine, and formamidine acetate .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of an imidazo[2,1-f][1,2,4]triazine ring system, which is a fused ring structure containing two nitrogen atoms and one carbon atom in the imidazo ring, and three nitrogen atoms in the triazine ring .
Chemical Reactions Analysis
Triazine derivatives, including “this compound”, can interfere with various signaling pathways to induce cell death . They have potential in vitro and in vivo efficacy against diverse conditions . Triazine hybrids are also able to overcome drug resistance and reduce side effects .
Physical And Chemical Properties Analysis
“this compound” is a yellow solid . It has a molecular weight of 154.56 . The compound is stored at temperatures between 0-8°C .
Scientific Research Applications
Chemical Properties and Reactions : Mokrushin, Pospelova, and Shafran (1983) investigated the reactions of 4-Chloroimidazo[4,5-d]-1,2,3-triazine with nucleophilic reagents, revealing that the chlorine atom in position 4 of the 1,2,3-triazine ring can be replaced or the triazine ring can open, forming products of interaction with the intermediate 5-diazoimidazole-4-carbonitrile (Mokrushin, Pospelova, & Shafran, 1983).
Kinase Inhibitor Template : Hunt et al. (2004) identified the pyrrolo[2,1-f][1,2,4]triazine nucleus as a novel kinase inhibitor template, which mimics the quinazoline kinase inhibitor scaffold. This finding is significant for therapeutic applications, particularly in cancer treatment (Hunt et al., 2004).
VEGFR-2 and FGFR-1 Inhibitors : Borzilleri et al. (2005) synthesized a series of 4-(2,4-difluoro-5-(methoxycarbamoyl)phenylamino)pyrrolo[2,1-f][1,2,4]triazines, which were found to be potent and selective inhibitors of the tyrosine kinase activity of growth factor receptors VEGFR-2 and FGFR-1. This research offers valuable insights into developing new treatments for diseases involving these receptors (Borzilleri et al., 2005).
Antimicrobial Applications : El-aal, Fattah, Osman, and Seliem (2016) synthesized novel imidazo[2,1-c][1,2,4]triazine derivatives and evaluated their antimicrobial activity, indicating potential for medical applications in combating bacterial and fungal infections (El-aal, Fattah, Osman, & Seliem, 2016).
Synthesis of Analogs and Derivatives : Quintela, Moreira, and Peinador (1996) demonstrated a method for preparing various 2,4-disubstituted pyrrolo[2,1-f][1,2,4]triazines, highlighting the versatility of this compound in synthesizing different chemical structures (Quintela, Moreira, & Peinador, 1996).
Safety and Hazards
The safety data sheet for “4-Chloroimidazo[2,1-f][1,2,4]triazine” indicates that it is harmful if swallowed and causes skin irritation and serious eye damage . It may also cause respiratory irritation . Precautions for safe handling include avoiding contact with skin and eyes, avoiding inhalation of vapor or mist, and keeping away from sources of ignition .
properties
IUPAC Name |
4-chloroimidazo[2,1-f][1,2,4]triazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4/c6-4-5-7-1-2-10(5)9-3-8-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGVVEJUMKPTSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=N1)C(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90671985 | |
Record name | 4-Chloroimidazo[2,1-f][1,2,4]triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90671985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1206825-03-7 | |
Record name | 4-Chloroimidazo[2,1-f][1,2,4]triazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1206825-03-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloroimidazo[2,1-f][1,2,4]triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90671985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.